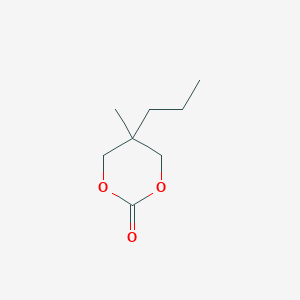

5-Methyl-5-propyl-1,3-dioxan-2-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65885. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methyl-5-propyl-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAWSFWKAUAJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(COC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064574 | |

| Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-50-7 | |

| Record name | 5-Methyl-5-propyl-1,3-dioxan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-propyl-1,3-dioxan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7148-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-propyl-1,3-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-5-PROPYL-1,3-DIOXAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXX4CCT5JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"5-Methyl-5-propyl-1,3-dioxan-2-one" synthesis from 2-methyl-2-propyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one from its precursor, 2-methyl-2-propyl-1,3-propanediol. This cyclic carbonate is a key intermediate in the synthesis of various compounds, including the muscle relaxant carisoprodol. This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to support researchers in the lab.

Introduction

This compound is a six-membered cyclic carbonate derived from 2-methyl-2-propyl-1,3-propanediol. Its synthesis is a critical step in the production of several active pharmaceutical ingredients. The primary challenge in its synthesis lies in achieving high yields and purity while employing environmentally benign and economically viable methods. This guide explores three main synthetic pathways: condensation with urea, transesterification with dialkyl carbonates, and reaction with phosgene derivatives.

Synthetic Pathways

The synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol can be achieved through several routes. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations. The primary pathways are illustrated below.

Caption: Primary synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key synthetic methods, along with tabulated quantitative data for easy comparison.

Method 1: Condensation with Urea

This method is an economical and relatively straightforward approach that avoids harsh reagents.[1]

Experimental Protocol:

-

In a reaction flask, combine 264 g of 2-methyl-2-propyl-1,3-propanediol, 60 g of urea, and 8.1 g of zinc oxide (previously activated by calcination at 450°C for 2 hours).

-

Heat the mixture to 110°C and maintain this temperature with continuous stirring.

-

Continue the reaction until the evolution of ammonia gas ceases. The ammonia can be collected in a suitable trap.

-

Upon completion, purify the product by vacuum distillation at a temperature of 150-160°C and a pressure of 15-20 mmHg to yield this compound.

| Parameter | Value | Reference |

| Diol to Urea Molar Ratio | ~2:1 | [1] |

| Catalyst | Activated Zinc Oxide | [1] |

| Temperature | 110°C | [1] |

| Solvent | None (Neat) | [1] |

| Yield (based on urea) | 88% | [1] |

| Purity | Not Specified |

Method 2: Transesterification with Diethyl Carbonate

Transesterification with dialkyl carbonates is a common method for synthesizing cyclic carbonates. While a specific protocol for 2-methyl-2-propyl-1,3-propanediol is not detailed in the immediate literature, the following is a representative procedure based on the synthesis of similar 5,5-disubstituted-1,3-dioxan-2-ones.

Representative Experimental Protocol:

-

To a solution of 2-methyl-2-propyl-1,3-propanediol in a suitable solvent (e.g., toluene), add diethyl carbonate.

-

Add a catalytic amount of a metal alcoholate, such as sodium methoxide.

-

Heat the mixture to reflux and monitor the reaction progress, typically by observing the distillation of the ethanol byproduct.

-

After the reaction is complete, neutralize the catalyst with a suitable acid.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

| Parameter | Value (Representative) |

| Carbonate Source | Diethyl Carbonate |

| Catalyst | Metal Alcoholate (e.g., Sodium Methoxide) |

| Temperature | Reflux |

| Solvent | Toluene (optional) |

| Yield | Not Specified for this specific reaction |

| Purity | Not Specified |

Method 3: Reaction with Trichloromethyl Chloroformate (Diphosgene)

This method, while providing good yields, involves the use of a phosgene derivative and requires careful handling. A Chinese patent provides several examples with varying conditions.

Experimental Protocol:

-

Dissolve 2-methyl-2-propyl-1,3-propanediol and an organic amine catalyst (e.g., pyridine, triethylamine) in an organic solvent (e.g., toluene, chloroform, cyclohexanone) in a reaction flask.

-

Slowly add a solution of trichloromethyl chloroformate in the same organic solvent to the reaction mixture while maintaining the desired temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by gas chromatography.

-

After completion, add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product, typically by distillation or recrystallization.

| Example | Molar Ratio (Diol:Diphosgene:Amine) | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

| 1 | 1:0.7:0.8 | N,N-dimethylaniline | Cyclohexanone | 20 | 82.1 | 98.1 |

| 2 | 1:1.5:1.0 | Pyridine | Toluene | 20 | 81.0 | 98.2 |

| 3 | 1:0.5:1.0 | Triethylamine | Tetrahydrofuran | 30 | 79.6 | 98.0 |

| 4 | 1:1.0:0.4 | Pyridine | n-Butyl acetate | 50 | 72.3 | 97.8 |

| 5 | 1:2.0:0.6 | N,N-dimethylformamide | Chloroform | 20 | 75.8 | 98.1 |

Data extracted from Chinese Patent CN101412705A.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the cyclic carbonate structure. 1H NMR spectral data for this compound is available in the SpectraBase database, sourced from Aldrich Chemical Company, Inc.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonate carbonyl group (C=O) typically in the range of 1720-1750 cm⁻¹. FTIR spectral data is also available in the SpectraBase database.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (158.19 g/mol ).

-

Gas Chromatography (GC): GC is a suitable method for determining the purity of the final product.

Conclusion

The synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol can be effectively achieved through several pathways. The condensation with urea presents a high-yield, economical, and environmentally friendly option.[1] Transesterification with diethyl carbonate offers another phosgene-free alternative, though specific reaction conditions for this substrate require further optimization. The use of phosgene derivatives like trichloromethyl chloroformate provides high yields and purities but comes with significant handling and safety considerations. The selection of the optimal synthetic route will depend on the specific requirements of the research or manufacturing process, balancing factors of yield, purity, cost, and safety. This guide provides the necessary technical details to aid researchers in making an informed decision and implementing the synthesis in a laboratory setting.

References

Technical Guide: Physicochemical Properties of 5-Methyl-5-propyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Overview

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and analysis of 5-Methyl-5-propyl-1,3-dioxan-2-one (CAS No. 7148-50-7). This cyclic carbonate is a key chemical intermediate, notably in the synthesis of the muscle relaxant Carisoprodol.[1][2] Understanding its properties is crucial for process optimization, quality control, and safety in a research and development setting.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. Data is compiled from various chemical repositories and databases. It should be noted that some parameters, such as density, are predicted values, and a definitive melting point has not been publicly reported.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 7148-50-7 | [1][3][4] |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| Molecular Weight | 158.19 g/mol | [3][5] |

| Appearance | Colourless Oil or Solid | [1] |

| Density | 1.004 g/cm³ (Predicted) | [1][3][4] |

| Refractive Index | 1.425 | [4] |

Note: The physical state is inconsistently reported, with some sources describing it as a "Colourless Oil" and others as a "Solid" requiring refrigerated storage. This suggests a melting point near ambient temperature.

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | Data not available | |

| Boiling Point | 262.6 °C at 760 mmHg90-93 °C at 0.02 mmHg | [1][3][4] |

| Flash Point | 114.9 °C | [3][4] |

Note: The significant difference between atmospheric and vacuum boiling points suggests the compound may be susceptible to degradation at high temperatures, making vacuum distillation the preferred method for purification.

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Chloroform (Slightly)Ethyl Acetate (Slightly)Methanol (Slightly) | |

| pKa | Data not available | |

| Vapor Pressure | 0.0108 mmHg at 25 °C | [4] |

Experimental Protocols

Detailed experimental methodologies are critical for the consistent synthesis and analysis of this compound. The following protocols are based on patent literature and technical application notes.

Synthesis via Condensation Reaction

This protocol is adapted from a patented method describing the synthesis from 2-methyl-2-propyl-1,3-propanediol and urea.

Caption: Synthesis and Purification Workflow.

Methodology:

-

Reaction Setup: Charge a reaction vessel with 2-methyl-2-propyl-1,3-propanediol, urea, and a catalytic amount of an activated metal oxide.

-

Condensation: Heat the mixture under non-solvent conditions to a temperature between 90°C and 160°C. Ammonia gas will be evolved and should be handled with appropriate scrubbing traps.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting diol.

-

Isolation and Purification: Upon completion, the reaction mixture is subjected to vacuum distillation. The product, this compound, is collected at a distillation temperature of 150-160°C under a pressure of 15-20 mmHg. The distillation residue can be retained for use in subsequent batches.

Quality Control via High-Performance Liquid Chromatography (HPLC)

This analytical protocol is based on a reverse-phase HPLC method suitable for purity assessment and quantification.

Caption: Analytical Workflow for HPLC Purity Test.

Methodology:

-

System: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

-

Column: A reverse-phase column, such as a Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid is added as a modifier. For MS compatibility, phosphoric acid should be replaced with formic acid. The exact gradient and isocratic conditions must be optimized for baseline separation of the main peak from any impurities.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a standard volume (e.g., 10 µL) onto the column.

-

Analysis: The retention time of the main peak is used for identification against a reference standard. The peak area percentage is used to determine the purity of the sample.

Structural Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the propyl and methyl groups, as well as the methylene protons of the dioxan ring. The chemical shifts and coupling patterns are characteristic of the molecule's structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify key functional groups. A strong absorption band is expected in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a cyclic carbonate ester.

Publicly available spectral data confirms that reference ¹H NMR and FTIR spectra have been recorded for this compound.[3]

References

- 1. This compound | 7148-50-7 [chemicalbook.com]

- 2. This compound CAS#: 7148-50-7 [m.chemicalbook.com]

- 3. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | CAS 7148-50-7 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one (CAS: 7148-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-propyl-1,3-dioxan-2-one, with the CAS number 7148-50-7, is a heterocyclic organic compound. Primarily, it is recognized as a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its known applications and potential areas for future research. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide will touch upon the pharmacological context of related 1,3-dioxane structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7148-50-7 | [4] |

| Molecular Formula | C₈H₁₄O₃ | [4] |

| Molecular Weight | 158.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1,3-Dioxan-2-one, 5-methyl-5-propyl-; Carbonic acid, cyclic 2-methyl-2-propyltrimethylene ester; Carisoprodol Impurity B | [4] |

| Appearance | Colorless Oil | [5] |

| Boiling Point | 90-93 °C at 0.02 mmHg | [5] |

| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [5] |

| Flash Point | 114.9 °C | [6] |

| Refractive Index (Predicted) | 1.425 | [6] |

Synthesis

The primary documented method for the synthesis of this compound involves the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea.[7] This process is outlined in a Chinese patent (CN100519548C) and represents an economical route to this intermediate.

Synthesis Workflow

The synthesis of this compound is a critical step in the production of Carisoprodol. The overall workflow, from starting materials to the final drug product, is depicted below.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the methodology described in Chinese patent CN100519548C.[7]

Materials:

-

2-Methyl-2-propyl-1,3-propanediol

-

Urea

-

Activated metal oxide catalyst (e.g., ZnO)[8]

-

Solvent (optional, e.g., cyclohexane, n-hexane, dichloroethane, or an aromatic benzene series solvent)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2-methyl-2-propyl-1,3-propanediol and urea. Add the activated metal oxide catalyst. The reaction can be performed under non-solvent conditions or in the presence of a solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 90 °C and 160 °C.[7]

-

Reaction Monitoring: Monitor the progress of the condensation reaction by appropriate analytical techniques (e.g., TLC, GC) until completion.

-

Work-up and Purification:

-

If the reaction is performed in a solvent, cool the reaction mixture to induce precipitation of the product. The solid product can then be isolated by filtration.

-

Alternatively, the product can be isolated by vacuum distillation.[7] The distillation residue can be recycled for subsequent batches.

-

Table 2: Summary of Reaction Parameters for Synthesis

| Parameter | Condition | Source |

| Reactants | 2-Methyl-2-propyl-1,3-propanediol, Urea | [7] |

| Catalyst | Activated metal oxide (e.g., ZnO) | [7][8] |

| Solvent | Optional: Cyclohexane, n-hexane, dichloroethane, aromatic benzene series | [7] |

| Temperature | 90 - 160 °C | [7] |

| Purification | Filtration or Vacuum Distillation | [7] |

Spectroscopic Data

-

¹H NMR: To confirm the presence and connectivity of the methyl, propyl, and dioxanone ring protons.

-

¹³C NMR: To identify the number of unique carbon environments, including the carbonyl carbon of the carbonate group.

-

FT-IR: To detect the characteristic C=O stretching frequency of the cyclic carbonate.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Applications

The primary and well-documented application of this compound is as a precursor in the synthesis of Carisoprodol.[1][2][3]

Role in Carisoprodol Synthesis

As illustrated in the synthesis workflow diagram, this compound undergoes aminolysis with isopropylamine to form an intermediate, 2-(hydroxymethyl)-2-methylpentyl N-isopropylcarbamate, which is then converted to Carisoprodol.[7]

Potential Biological Activities of 1,3-Dioxane Derivatives

While there is a lack of specific biological data for this compound, the broader class of 1,3-dioxane derivatives has been investigated for various pharmacological activities. It is important to note that the following information is for contextual purposes and does not imply that the title compound possesses these activities.

-

Antimicrobial and Antifungal Activity: Certain 1,3-dioxolane and 1,3-dioxane derivatives have shown potential as antibacterial and antifungal agents.[9]

-

Modulators of Multidrug Resistance: Some 1,3-dioxane derivatives have been explored as modulators to overcome multidrug resistance in cancer cells.[7]

-

Other Activities: The 1,3-dioxane scaffold is present in various biologically active molecules, and derivatives have been investigated for a range of effects.

Further research is required to determine if this compound exhibits any intrinsic biological activity.

Future Research Directions

The existing literature on this compound is largely focused on its synthetic utility. This presents several opportunities for future research:

-

Detailed Synthetic Studies: Publication of a detailed, peer-reviewed synthesis protocol with comprehensive characterization data (NMR, IR, MS, elemental analysis) would be valuable to the scientific community.

-

Exploration of Biological Activity: A thorough investigation into the pharmacological profile of this compound is warranted. This could include screening for antimicrobial, anticancer, and other potential therapeutic activities.

-

Development of Novel Derivatives: The 1,3-dioxan-2-one core could serve as a scaffold for the synthesis of novel derivatives with potentially interesting biological properties.

Conclusion

This compound is a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of Carisoprodol. While its chemical synthesis is established, there is a significant gap in the understanding of its biological properties. This technical guide has summarized the available information and highlighted areas where further research is needed to fully characterize this compound and explore its potential beyond its role as a synthetic precursor.

Logical Relationships in Synthesis

The logical progression from starting materials to the intermediate and its subsequent use is critical in the overall synthesis of Carisoprodol.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamopenarchives.com [benthamopenarchives.com]

- 3. cdn.who.int [cdn.who.int]

- 4. cdn.who.int [cdn.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07290E [pubs.rsc.org]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Methyl-5-propyl-1,3-dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables present the anticipated format for the spectroscopic data of 5-Methyl-5-propyl-1,3-dioxan-2-one. Please note that the values provided are placeholders and should be replaced with experimentally determined data.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Value] | [e.g., t, q, m] | [#H] | [e.g., -CH₃, -CH₂-] |

| [Value] | [e.g., s] | [#H] | [e.g., -O-CH₂-] |

| [Value] | [e.g., m] | [#H] | [e.g., -CH₂-CH₂-] |

| [Value] | [e.g., t] | [#H] | [e.g., -CH₂-CH₃] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| [Value] | [e.g., C=O] |

| [Value] | [e.g., Quaternary C] |

| [Value] | [e.g., -O-CH₂-] |

| [Value] | [e.g., -CH₂-] |

| [Value] | [e.g., -CH₃] |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| [Value, e.g., ~1740] | [e.g., Strong, Sharp] | C=O Stretch (Carbonate) |

| [Value, e.g., ~2960] | [e.g., Medium] | C-H Stretch (Alkyl) |

| [Value, e.g., ~1180] | [e.g., Strong] | C-O Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| [Value, e.g., 158.19] | [Value] | [M]⁺ (Molecular Ion) |

| [Value] | [Value] | [Fragment] |

| [Value] | [Value] | [Fragment] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, the spectrum is recorded using a capillary cell. This involves placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for volatile, thermally stable compounds. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key chemical intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical properties, synthesis protocols, and its established role in pharmaceutical manufacturing. While this guide is extensive in its chemical review, it is important to note that, to date, there is no publicly available scientific literature detailing the direct biological activity or pharmacological properties of this compound itself. Its significance in the field of drug development is primarily derived from its function as a precursor to Carisoprodol.

Chemical Identity and Properties

The compound "this compound" is the recognized IUPAC name.[1] It is a cyclic carbonate ester.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7148-50-7 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₈H₁₄O₃ | Chemical-Suppliers[3], ChemicalBook[2] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| Appearance | Colourless Oil | ChemicalBook[2] |

| Density | 1.004 g/cm³ | Chemical-Suppliers[3] |

| Boiling Point | 262.6 °C at 760 mmHg | Chemical-Suppliers[3] |

| Flash Point | 114.9 °C | Chemical-Suppliers[3] |

| SMILES | CCCC1(C)COC(=O)OC1 | Chemical-Suppliers[3] |

Role in Drug Development: The Synthesis of Carisoprodol

The primary and well-documented application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Carisoprodol.[2][4] Carisoprodol is a centrally acting skeletal muscle relaxant. The synthesis pathway involves the formation of the 1,3-dioxan-2-one ring system, followed by its subsequent opening and modification to yield the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Carisoprodol from 2-methyl-2-propyl-1,3-propanediol involves a two-step process where this compound is the key intermediate.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through the condensation of 2-methyl-2-propyl-1,3-propanediol with a carbonyl source, typically urea or diethyl carbonate.

Synthesis from 2-Methyl-2-propyl-1,3-propanediol and Urea

This method is described in patent literature as an economical and straightforward process.

-

Reactants:

-

2-Methyl-2-propyl-1,3-propanediol

-

Urea

-

Activated metal oxide catalyst (e.g., zinc oxide)

-

-

Procedure:

-

Combine 2-methyl-2-propyl-1,3-propanediol, urea, and the activated metal oxide catalyst in a reaction vessel.

-

Heat the mixture to a temperature range of 90°C to 160°C.

-

The reaction proceeds via a condensation reaction, releasing ammonia as a byproduct.

-

Upon completion of the reaction, the product, this compound, is isolated by vacuum distillation.

-

Synthesis from 2-Methyl-2-propyl-1,3-propanediol and Diethyl Carbonate

An alternative route involves the use of diethyl carbonate.

-

Reactants:

-

2-Methyl-2-propyl-1,3-propanediol

-

Diethyl carbonate

-

Metal alcoholate catalyst

-

-

Procedure:

-

The condensation reaction is carried out in the presence of a metal alcoholate catalyst.

-

The reaction mixture is heated to drive the reaction to completion.

-

The product is isolated from the reaction mixture.

-

Subsequent Aminolysis to a Carisoprodol Precursor

The synthesized this compound is then reacted with isopropylamine in an aminolysis reaction.

-

Reactants:

-

This compound

-

Isopropylamine

-

Aromatic solvent (e.g., toluene)

-

-

Procedure:

-

The reaction is conducted in a liquid phase using an aromatic solvent.

-

The aminolysis results in the ring-opening of the cyclic carbonate to form 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.

-

Excess isopropylamine is removed by washing, and the solvent is evaporated to yield the product.

-

Biological Activity and Toxicological Profile

A thorough search of scientific databases and regulatory documents reveals no specific studies on the biological activity, pharmacology, or toxicology of this compound. Its primary consideration in a pharmaceutical context is as a manufacturing intermediate.

However, some studies on other derivatives of 1,3-dioxane have shown biological activity, such as potential as modulators of multidrug resistance in cancer cells and antimicrobial effects. These findings are not directly applicable to this compound but suggest that the 1,3-dioxane scaffold can be a component of biologically active molecules.

Conclusion

This compound is a well-characterized chemical compound with a defined and critical role as an intermediate in the synthesis of the muscle relaxant Carisoprodol. The synthetic routes to this compound are established and detailed in the patent literature. For researchers and professionals in drug development, the value of this compound lies in its utility in the manufacturing of Carisoprodol. Future research could explore the potential for direct biological activity of this molecule or its derivatives, though no such data is currently available.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one: Synthesis, Characterization, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical structure, SMILES notation, and physicochemical properties. It further outlines detailed experimental protocols for its synthesis and analysis, presents spectroscopic data for its characterization, and discusses its relevance in the broader context of drug development, including the pharmacological pathway of its end-product, Carisoprodol.

Chemical Identity and Properties

This compound is a cyclic carbonate ester. Its fundamental properties are summarized below.

Structural Formula:

SMILES Notation: CCCC1(C)COC(=O)OC1[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 7148-50-7 | [2][3][4] |

| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Colorless Oil | [5] |

| Boiling Point | 90-93 °C @ 0.02 mmHg | [4] |

| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [4] |

Synthesis of this compound

This compound is primarily synthesized from 2-methyl-2-propyl-1,3-propanediol. Two common synthetic routes involve the use of urea or diethyl carbonate as the carbonyl source.[6][7] These methods provide an efficient pathway to this key intermediate.

Experimental Protocol: Synthesis via Urea Condensation

This method involves the condensation reaction between 2-methyl-2-propyl-1,3-propanediol and urea, often catalyzed by a metal oxide.[6]

Reaction Scheme:

Detailed Protocol:

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 2-methyl-2-propyl-1,3-propanediol and urea.

-

Catalyst Addition: Introduce an activated metal oxide catalyst to the mixture.

-

Reaction Conditions: Heat the mixture to a temperature range of 90-160 °C under non-solvent conditions.[6] The reaction progress can be monitored by the evolution of ammonia gas.

-

Work-up and Purification: Upon completion of the reaction, the product, this compound, can be isolated and purified by vacuum distillation.[6]

Experimental Protocol: Synthesis via Diethyl Carbonate Condensation

An alternative route utilizes the transesterification reaction between 2-methyl-2-propyl-1,3-propanediol and diethyl carbonate.

Reaction Scheme:

Detailed Protocol:

-

Reactant and Catalyst Setup: Charge a reaction flask with 2-methyl-2-propyl-1,3-propanediol and diethyl carbonate. Add a suitable base catalyst, such as a metal alkoxide.

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of the ethanol byproduct.

-

Purification: After the reaction is complete, the desired product is isolated from the reaction mixture. Purification is typically achieved through fractional distillation under reduced pressure.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[8]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 bonded silica |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound has been recorded.[1] The spectrum would be expected to show characteristic signals for the propyl and methyl groups, as well as the methylene protons of the dioxanone ring.

Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a neat capillary film, is available.[1] A prominent absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbonate would be a key feature of the spectrum.

Role in Drug Development: Synthesis of Carisoprodol

This compound is a crucial intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[5]

Synthesis of Carisoprodol from this compound

The synthesis involves the aminolysis of this compound with isopropylamine to form an intermediate, which is then further reacted to yield Carisoprodol.[6][7]

Caption: Synthesis of Carisoprodol from this compound.

Pharmacological Context: Mechanism of Action of Carisoprodol

While this compound itself is not pharmacologically active, its end-product, Carisoprodol, exerts its effects on the central nervous system. The muscle relaxant properties of Carisoprodol are believed to be due to its sedative effects.[9] Carisoprodol is metabolized in the liver to meprobamate, which is known to act on GABA-A receptors.[9]

The binding of the neurotransmitter GABA (gamma-aminobutyric acid) to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in neuronal inhibition. Carisoprodol and its metabolite, meprobamate, are thought to enhance the effect of GABA at the GABA-A receptor, leading to increased chloride influx and consequently, central nervous system depression, which manifests as muscle relaxation and sedation.[9]

Caption: Simplified signaling pathway of Carisoprodol's action on the GABA-A receptor.

Conclusion

This compound is a well-characterized compound of significant interest in pharmaceutical synthesis. The synthetic routes from 2-methyl-2-propyl-1,3-propanediol are efficient and scalable. Its primary importance lies in its role as a direct precursor to Carisoprodol. Understanding the synthesis and properties of this intermediate is essential for professionals involved in the development and manufacturing of this widely used muscle relaxant. The provided experimental outlines and pharmacological context serve as a valuable resource for researchers in the field.

References

- 1. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]

- 7. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 8. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies [sielc.com]

- 9. cdn.who.int [cdn.who.int]

A Technical Guide to the Solubility and Stability of 5-Methyl-5-propyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited publicly available data specific to this molecule, this guide combines the known qualitative solubility with a discussion of the expected stability profile based on the general chemical properties of cyclic carbonates. Furthermore, detailed, generalized experimental protocols for determining solubility and assessing stability are provided to empower researchers in generating specific quantitative data for their applications.

Introduction

This compound is a cyclic carbonate of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring both a polar carbonate group and non-polar alkyl chains, suggests a nuanced solubility profile that is critical for its application in various reaction and purification processes. Similarly, understanding its stability under different environmental conditions is paramount for ensuring the integrity and purity of synthetic pathways and for establishing appropriate storage and handling procedures. This guide aims to consolidate the existing knowledge and provide a framework for the experimental investigation of these crucial physicochemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molar Mass | 158.19 g/mol | [2] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 90-93°C @ 0.02 mmHg | [1] |

| Flash Point | 114.9°C | [1] |

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available.

Qualitative Solubility Data

The compound has been reported to be slightly soluble in several organic solvents. This information is summarized in Table 2.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [1][3] |

| Ethyl Acetate | Slightly Soluble | [1][3] |

| Methanol | Slightly Soluble | [1][3] |

No specific data regarding its solubility in water is available. However, the presence of the polar cyclic carbonate functional group suggests some degree of aqueous solubility, while the propyl and methyl groups would contribute to its solubility in organic solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, chloroform)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

A visual representation of this experimental workflow is provided in the following diagram.

Caption: A generalized workflow for the experimental determination of solubility.

Stability Profile

Potential Degradation Pathways

-

Hydrolysis: Cyclic carbonates are susceptible to hydrolysis, especially under acidic or basic conditions, which leads to the ring-opening of the carbonate to form the corresponding diol (2-methyl-2-propyl-1,3-propanediol) and carbon dioxide. The rate of hydrolysis is generally pH and temperature-dependent.

-

Thermal Decomposition: At elevated temperatures, cyclic carbonates can undergo thermal decomposition. The specific degradation products would depend on the decomposition conditions.

A diagram illustrating the potential hydrolytic degradation pathway is shown below.

Caption: The potential pathway for the hydrolysis of this compound.

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to understand the degradation profile of this compound. The following protocol is based on general guidelines for stability testing of pharmaceutical intermediates.[4][5][6]

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, pH) over time.

Materials:

-

This compound (of known purity and initial concentration)

-

Stability chambers with controlled temperature and humidity

-

pH meter

-

Appropriate buffers for pH stability studies

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC, LC-MS)

Procedure:

-

Sample Preparation: Prepare samples of this compound, either as a solid or in solution, in appropriate containers.

-

Storage Conditions: Place the samples in stability chambers under various conditions. Recommended conditions often include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

For pH stability: Store solutions at various pH values (e.g., acidic, neutral, basic) at a controlled temperature.

-

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for:

-

Assay: To determine the concentration of the parent compound.

-

Purity: To identify and quantify any degradation products.

-

Physical Appearance: To note any changes in color, clarity (for solutions), or physical state.

-

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to identify the degradation products. This information can be used to establish a retest period or shelf life and to recommend appropriate storage conditions.

The logical flow of a stability study is depicted in the following diagram.

Caption: A high-level workflow for conducting a stability study.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a foundational understanding for researchers. The qualitative solubility data suggests some versatility in solvent choice, and the general reactivity of cyclic carbonates indicates that hydrolysis and thermal degradation are key stability concerns. The detailed experimental protocols presented herein offer a clear path for generating the necessary quantitative data to support drug development and manufacturing processes. It is strongly recommended that researchers perform these studies to ascertain the specific solubility and stability characteristics of this compound for their intended applications.

References

The Synthesis of Carisoprodol via 5-Methyl-5-propyl-1,3-dioxan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the skeletal muscle relaxant Carisoprodol, focusing on the key intermediate, 5-Methyl-5-propyl-1,3-dioxan-2-one. This document details the synthetic pathway, experimental protocols, and the mechanism of action of Carisoprodol, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Introduction to Carisoprodol and its Synthesis

Carisoprodol is a centrally acting skeletal muscle relaxant used for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its synthesis often proceeds through a multi-step pathway involving the formation of a cyclic carbonate intermediate, this compound. This intermediate provides an efficient route to the final drug product. The overall synthesis can be summarized in three main stages:

-

Formation of this compound: 2-Methyl-2-propyl-1,3-propanediol is reacted with urea in the presence of a catalyst to form the cyclic carbonate intermediate.

-

Aminolysis of the Dioxanone: The intermediate, this compound, undergoes aminolysis with isopropylamine to yield 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.

-

Carbamoylation to Carisoprodol: The resulting carbamate is then converted to Carisoprodol through a reaction with a carbamoylating agent, such as sodium cyanate or urea.

Detailed Synthesis Pathway

The chemical transformations involved in the synthesis of Carisoprodol from 2-Methyl-2-propyl-1,3-propanediol via the this compound intermediate are illustrated below.

Caption: Synthetic pathway for Carisoprodol via the this compound intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the Carisoprodol synthesis.

Synthesis of this compound

This procedure is based on the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea.

-

Materials:

-

2-Methyl-2-propyl-1,3-propanediol

-

Urea

-

Activated metal oxide catalyst (e.g., ZnO)

-

Aromatic solvent (e.g., toluene) or non-solvent conditions

-

-

Procedure:

-

In a reaction vessel, combine 2-methyl-2-propyl-1,3-propanediol and urea.

-

Add the activated metal oxide catalyst.

-

The reaction can be carried out under non-solvent conditions by heating the mixture to a temperature between 90°C and 160°C.

-

Alternatively, the reaction can be performed in an aromatic solvent such as toluene.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, if performed under non-solvent conditions, the product can be isolated by vacuum distillation. If a solvent is used, the reaction mixture is cooled, and the solid product is isolated by filtration.

-

Synthesis of 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate

This step involves the aminolysis of the cyclic carbonate intermediate with isopropylamine.[1]

-

Materials:

-

This compound

-

Isopropylamine

-

Aromatic solvent (e.g., benzene series)

-

-

Procedure:

-

Dissolve this compound in an aromatic solvent in a reaction vessel.

-

Add an excess of isopropylamine. A mass ratio of isopropylamine to the dioxanone of 2.5:1 has been reported.

-

Maintain the reaction temperature between -10°C and 30°C.

-

Monitor the reaction using HPLC until completion.

-

After the reaction is complete, wash the solution to remove excess isopropylamine until the washings are neutral.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate as an oily substance. A yield of 74% has been reported for this step.

-

Synthesis of Carisoprodol

The final step is the carbamoylation of the intermediate to form Carisoprodol.[1][2]

-

Materials:

-

2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate

-

Urea

-

Activated metal oxide catalyst (e.g., ZnO)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

In a reaction vessel, combine 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, urea, and the activated metal oxide catalyst in a suitable solvent like toluene. A molar ratio of the carbamate to urea of 1:2.5 to 1:3 has been suggested.[2]

-

Heat the reaction mixture to a temperature between 85°C and 155°C.[2]

-

Monitor the reaction for completion.

-

Upon completion, the product is isolated and purified. Purification may involve recrystallization to achieve the desired purity.

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Carisoprodol and its intermediates.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methyl-2-propyl-1,3-propanediol | C7H16O2 | 132.20 |

| Urea | CH4N2O | 60.06 |

| This compound | C8H14O3 | 158.19 |

| Isopropylamine | C3H9N | 59.11 |

| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | C11H23NO3 | 217.31 |

| Carisoprodol | C12H24N2O4 | 260.33 |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reactants | Solvent | Temperature (°C) | Catalyst | Reported Yield (%) |

| 1. Formation of Dioxanone | 2-Methyl-2-propyl-1,3-propanediol, Urea | Toluene or None | 90 - 160 | Activated Metal Oxide | Not specified |

| 2. Aminolysis | This compound, Isopropylamine | Aromatic Solvent | -10 to 30 | None | 74 |

| 3. Carbamoylation | 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urea | Toluene | 85 - 155 | Activated Metal Oxide | 70.5 |

Mechanism of Action of Carisoprodol

Carisoprodol exerts its muscle relaxant effects through its action on the central nervous system. It is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.

Caption: Signaling pathway of Carisoprodol's mechanism of action at the GABA-A receptor.

Carisoprodol and its primary active metabolite, meprobamate, bind to the GABA-A receptor at a site distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall decrease in neuronal excitability in the central nervous system results in the observed effects of muscle relaxation and sedation.

Analytical Methods

The purity of the intermediates and the final Carisoprodol product can be assessed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a commonly used method for the quantitative analysis of Carisoprodol and its impurities. A reversed-phase C8 or C18 column with a suitable mobile phase can be employed for separation, with detection typically performed using a UV detector.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of Carisoprodol and its intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compounds.

Table 3: Analytical Data

| Compound | Analytical Method | Key Observations |

| This compound | NMR | Characteristic signals for the methyl, propyl, and dioxane ring protons and carbons. |

| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | HPLC | A distinct peak with a specific retention time, allowing for quantification and purity assessment. Impurity-B is a known process-related impurity.[3] |

| Carisoprodol | HPLC | The main peak corresponding to Carisoprodol, with potential minor peaks for impurities. The method should be validated for linearity, precision, and accuracy.[4] |

Conclusion

The synthesis of Carisoprodol via the this compound intermediate offers a viable and efficient pathway for the production of this important muscle relaxant. This guide has provided a detailed overview of the synthetic route, experimental considerations, and the underlying mechanism of action. The provided data and visualizations aim to support researchers and professionals in the development and optimization of Carisoprodol synthesis. Further research into optimizing reaction conditions and purification methods can lead to improved yields and purity of the final product.

References

- 1. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]

- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 3. Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]

- 4. jchps.com [jchps.com]

An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key cyclic carbonate intermediate. The document details its historical discovery in the context of the development of the muscle relaxant Carisoprodol, outlines various synthetic methodologies from historical patent literature to modern, more sustainable approaches, and presents its key physicochemical properties. Detailed experimental protocols for its synthesis are provided, along with its primary application as a precursor in pharmaceutical manufacturing.

Introduction

This compound, a six-membered cyclic carbonate, holds significant industrial importance primarily as a crucial intermediate in the synthesis of the skeletal muscle relaxant, Carisoprodol.[1] Its discovery and initial synthesis are intrinsically linked to the pioneering work on carbamate derivatives for therapeutic applications. This guide will delve into the historical context of its first preparation, provide a comparative analysis of its synthetic routes, and offer detailed experimental procedures for its synthesis.

Discovery and History

The discovery of this compound is not documented as a standalone event but rather as a pivotal step in the development of Carisoprodol in the late 1950s. The synthesis of Carisoprodol, as detailed in U.S. Patent 2,937,119 by Frank Berger and Bernard J. Ludwig, involved the creation of this cyclic carbonate as a key intermediate. This "carbonic ether route" represented a significant pathway to obtaining the final drug product.[2] The initial synthesis likely involved the reaction of 2-methyl-2-propyl-1,3-propanediol with a phosgene equivalent, a common method for producing cyclic carbonates at the time.[3]

Over the years, concerns over the toxicity of phosgene and its derivatives spurred the development of alternative, safer synthetic methods. These modern approaches often utilize less hazardous reagents such as diethyl carbonate or urea, and more recently, carbon dioxide, aligning with the principles of green chemistry.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data has been aggregated from various chemical databases.[6][7][8]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [6] |

| Molecular Weight | 158.19 g/mol | [6] |

| CAS Number | 7148-50-7 | [8] |

| Appearance | Colorless to off-white oil or solid | [4][8] |

| Boiling Point | 90-93 °C @ 0.02 mmHg | [8] |

| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [7] |

| Flash Point | 114.9 °C | [7] |

| Refractive Index (Predicted) | 1.425 | [7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [8] |

| Stability | Moisture sensitive | [8] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The following sections provide an overview and detailed protocols for the most significant approaches.

Historical Synthesis via Transesterification with Diethyl Carbonate

The original synthetic route, adapted from the principles outlined in early patent literature, involves the transesterification of 2-methyl-2-propyl-1,3-propanediol with diethyl carbonate.[5]

Historical synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and distillation column is charged with 2-methyl-2-propyl-1,3-propanediol and a molar excess of diethyl carbonate. Toluene can be added as a solvent to aid in the azeotropic removal of the ethanol byproduct.[3]

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium methoxide, is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux. The ethanol produced during the reaction is continuously removed as an azeotrope with toluene to drive the equilibrium towards the product.

-

Work-up and Purification: After the reaction is complete (as monitored by the cessation of ethanol distillation), the catalyst is neutralized with an acid. The reaction mixture is then washed with water to remove any remaining salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Modern Synthesis Using Urea

A more contemporary and cost-effective method utilizes urea as the carbonate source. This approach avoids the use of phosgene and its derivatives.[2]

Modern synthesis of this compound using urea.

Experimental Protocol:

-

Reactant Mixture: 2-methyl-2-propyl-1,3-propanediol and urea are combined in a reaction vessel, often in the absence of a solvent.

-

Catalyst: A metal oxide catalyst, such as activated zinc oxide, is added to the mixture.[3]

-

Reaction Conditions: The mixture is heated to a temperature range of 90-160 °C with stirring. The reaction proceeds with the evolution of ammonia gas.[3]

-

Purification: Upon completion of the reaction, the desired product, this compound, is isolated and purified by vacuum distillation.[3]

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Carisoprodol.

Synthesis of Carisoprodol

The cyclic carbonate is reacted with isopropylamine in an aminolysis reaction to open the ring and form an intermediate hydroxy carbamate. This intermediate is then further reacted to yield Carisoprodol.

Synthetic pathway from this compound to Carisoprodol.

Experimental Protocol (Aminolysis Step):

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as an aromatic hydrocarbon.

-

Amine Addition: An excess of isopropylamine is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to facilitate the ring-opening reaction.

-

Work-up: After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure to yield the crude 2-methyl-2-propyl-3-hydroxypropyl N-isopropylcarbamate intermediate, which can be purified or used directly in the subsequent step.[3]

Conclusion

This compound, while not a widely known compound in its own right, plays a critical role in the pharmaceutical industry. Its history is a reflection of the evolution of synthetic organic chemistry, from the use of hazardous reagents like phosgene to the adoption of safer and more economical alternatives like urea. The synthetic methodologies detailed in this guide provide a comprehensive resource for researchers and professionals involved in the synthesis of Carisoprodol and related carbamate compounds. The continued exploration of green synthetic routes, potentially involving the direct utilization of carbon dioxide, will likely shape the future production of this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 3. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]

- 4. This compound , 95% , 7148-50-7 - CookeChem [cookechem.com]

- 5. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]

- 6. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 7148-50-7 [m.chemicalbook.com]

5-Methyl-5-propyl-1,3-dioxan-2-one: A Versatile Intermediate for Organic Synthesis and Polymer Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-propyl-1,3-dioxan-2-one, a cyclic carbonate ester, is emerging as a valuable building block in modern organic synthesis. While its primary documented application lies in the pharmaceutical industry as a key intermediate in the synthesis of the muscle relaxant Carisoprodol, its structural features suggest a broader potential in polymer chemistry and as a versatile synthon for the introduction of protected diol moieties. This technical guide provides a comprehensive overview of the synthesis, known reactions, and potential applications of this compound, supported by experimental protocols and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7148-50-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 158.19 g/mol | [3][5] |

| Appearance | Colourless Oil | [2] |

| Boiling Point | 90-93 °C @ 0.02 mmHg | [1][2] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 114.9 °C | [1] |

| Refractive Index | 1.425 (Predicted) | [1] |

| SMILES | CCCC1(C)COC(=O)OC1 | [3] |

| InChI | InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3 | [3] |

Synthesis of this compound

The most common and economically viable synthesis of this compound involves the condensation of 2-methyl-2-propyl-1,3-propanediol with a carbonyl source. Two primary methods have been reported, utilizing either urea or diethyl carbonate.

Synthesis via Condensation with Urea

This method provides a cost-effective and straightforward route to the desired cyclic carbonate. The reaction is typically catalyzed by a metal oxide.

Experimental Protocol:

A mixture of 2-methyl-2-propyl-1,3-propanediol and urea is heated, either in the absence of a solvent or in a high-boiling solvent such as cyclohexane, n-hexane, or dichloroethane, in the presence of an activated metal oxide catalyst. The reaction temperature is maintained between 90°C and 160°C. The progress of the reaction can be monitored by the evolution of ammonia. Upon completion, the product, this compound, can be isolated and purified by vacuum distillation.

Logical Relationship: Synthesis from Urea

Caption: Synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and urea.

Applications in Organic Synthesis

Intermediate in the Synthesis of Carisoprodol

The primary and well-documented application of this compound is as a key intermediate in the synthesis of the skeletal muscle relaxant, Carisoprodol.[2][7][8][9] This involves the aminolysis of the cyclic carbonate with isopropylamine.

Experimental Protocol: Synthesis of Carisoprodol Precursor

This compound is dissolved in an aromatic solvent such as toluene. An excess of isopropylamine is added, and the mixture is heated to reflux. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the ring-opening of the cyclic structure to form 2-methyl-2-propyl-3-hydroxypropyl N-isopropylcarbamate. After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure to yield the crude product, which can be further purified if necessary. This intermediate is then subsequently converted to Carisoprodol.

Signaling Pathway: Aminolysis for Carisoprodol Synthesis

Caption: Reaction pathway for the synthesis of the Carisoprodol precursor.

Potential as a Monomer for Ring-Opening Polymerization (ROP)

Although specific studies on the ring-opening polymerization (ROP) of this compound are not extensively reported, its structure, being a 5,5-disubstituted 1,3-dioxan-2-one, makes it a prime candidate for this type of polymerization to produce polycarbonates. The resulting polymers would feature a quaternary carbon in the backbone, potentially imparting unique thermal and mechanical properties. The polymerization can be initiated by various catalysts, including organocatalysts and metal-based systems.[10][11][12][13][14][15][16]

Proposed Experimental Protocol: Organocatalyzed ROP

In a glovebox, this compound and a suitable initiator (e.g., benzyl alcohol) are dissolved in a dry solvent such as dichloromethane or toluene. An organocatalyst, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is then added. The reaction is stirred at a controlled temperature (e.g., room temperature to 80°C) until the desired monomer conversion is achieved, as monitored by ¹H NMR spectroscopy. The polymerization is then quenched by the addition of a weak acid (e.g., benzoic acid). The resulting polymer is isolated by precipitation in a non-solvent like methanol or hexane and dried under vacuum.

Quantitative Data for Analogous Monomers:

While specific data for the target monomer is unavailable, the following table provides typical data for the ROP of a structurally similar monomer, trimethylene carbonate (TMC), to illustrate expected outcomes.

| Catalyst | Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |

| DBU | Benzyl Alcohol | 100 | >95 | 10,200 | 1.15 | [15] |

| TBD | Benzyl Alcohol | 100 | >98 | 10,500 | 1.10 | [12] |

| Sn(Oct)₂ | Benzyl Alcohol | 100 | >95 | 11,000 | 1.20 | [15] |

Experimental Workflow: Ring-Opening Polymerization

Caption: General workflow for the ring-opening polymerization of this compound.

Potential as a Protecting Group for 1,3-Diols

Cyclic carbonates can serve as protecting groups for 1,3-diols. The formation of the this compound from 2-methyl-2-propyl-1,3-propanediol is, in essence, a protection step. This cyclic carbonate is stable under a variety of conditions but can be cleaved under specific acidic or basic conditions to regenerate the diol. This functionality could be exploited in multi-step syntheses where the diol needs to be masked during other chemical transformations.

Deprotection Protocol (Proposed):